

A Comparative Guide to Validated Analytical Methods for Strontium Ranelate

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Compound of Interest

Compound Name: *Strontium Ranelate (Standard)*

Cat. No.: *B15558086*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Strontium Ranelate in pharmaceutical formulations. The information presented is collated from published single-laboratory validation studies and is intended to assist in the selection and implementation of a suitable analytical method for quality control and research purposes. While no formal inter-laboratory validation studies were identified in the public domain, this guide also proposes a standardized workflow for conducting such a study to ensure method reproducibility across different facilities.

Comparison of Analytical Method Performance

The following tables summarize the key performance characteristics of various validated analytical methods for Strontium Ranelate, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ultraviolet (UV) Spectrophotometry.

Parameter	HPLC Method 1	UPLC Method	UV-Spectrophotometry Method
Linearity Range	20–320 µg/mL[1][2]	10–60 µg/ml	5-100 µg/mL[3]
Correlation Coefficient (R ²)	0.99998[1][2]	> 0.999	> 0.999[3]
Accuracy (% Recovery)	96.1–102.1%[1][2]	100.21% w/w (Assay Value)	98.87-100.41%[3]
Precision (RSD)	Intra-day: 1.0–1.4%, Inter-day: 1.2–1.4%[2]	Intra-day & Inter-day: < 2%	Intra-day: 0.53-1.24%, Inter-day: 1.11%[3]
Limit of Detection (LOD)	0.06 µg/mL[2]	1.078 µg/ml	1.13 µg/mL[3]
Limit of Quantitation (LOQ)	0.20 µg/mL[2]	3.267 µg/ml	3.77 µg/mL[3]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control of Strontium Ranelate in bulk and pharmaceutical formulations.[4]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of monobasic potassium phosphate buffer and methanol (3:1 v/v). [4]
- Flow Rate: 0.8 ml/min.[4]
- Detection Wavelength: 323 nm.[4]

- Temperature: 25 °C.[4]
- Sample Preparation: A stock solution of Strontium Ranelate is prepared by dissolving the standard in the mobile phase to a known concentration. Working standards are prepared by further dilution. For pharmaceutical formulations, a sample equivalent to a specific amount of Strontium Ranelate is dissolved in the mobile phase, sonicated, filtered, and then diluted to the desired concentration.[5]

Ultra-Performance Liquid Chromatography (UPLC) Method

This stability-indicating UPLC method is designed for the identification and quantification of Strontium Ranelate and its impurities.

- Instrumentation: UPLC system with a photodiode array detector.
- Column: ACQUITY UPLC C18 BEH (2.1 x 100 mm, 1.7 µm).
- Mobile Phase: Ammonium acetate buffer (pH 3.0, adjusted with Glacial Acetic acid) and Methanol in a 90:10 % v/v ratio.
- Flow Rate: 0.2 ml/minutes.
- Injection Volume: 2 µl.
- Detection Wavelength: 323 nm.
- Temperature: Room temperature.
- Sample Preparation: A standard stock solution is prepared by dissolving Strontium Ranelate in methanol. The sample solution is suitably diluted to the working concentration.

UV-Spectrophotometric Method

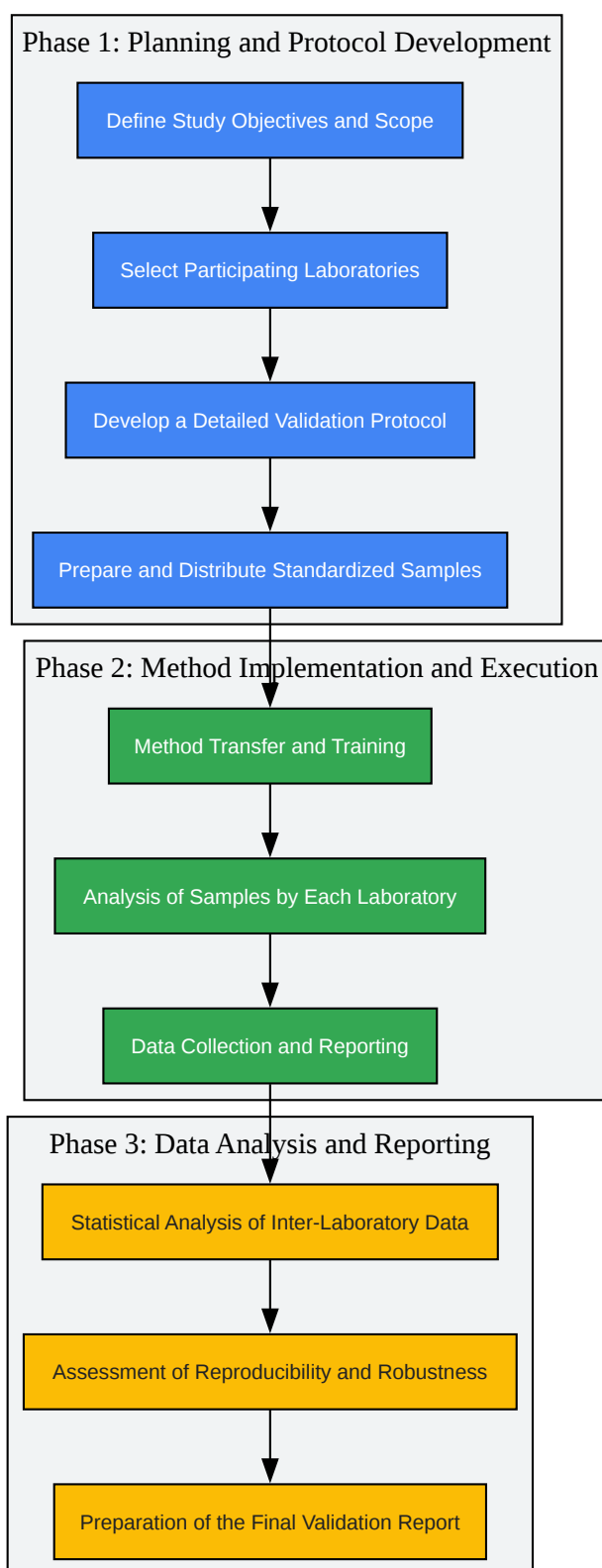
A simple and rapid method for the assay of Strontium Ranelate.[3]

- Instrumentation: A UV-Visible spectrophotometer.

- Solvent: 0.1% V/V trichloroacetic acid.[\[3\]](#)
- Detection Wavelength: 321 nm.[\[3\]](#)
- Sample Preparation: A stock solution is prepared by dissolving a known weight of Strontium Ranelate in the solvent. Working solutions are prepared by diluting the stock solution to fall within the linear range of the method.[\[3\]](#)

Proposed Workflow for Inter-Laboratory Validation

To establish the reproducibility and robustness of an analytical method across different laboratories, a formal inter-laboratory validation study is essential. The following workflow outlines the key steps for such a study.



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Caption: Proposed workflow for an inter-laboratory validation study.

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